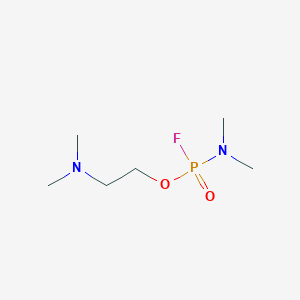

2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine

Description

2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine is a chemical compound known for its potent inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. This compound has been widely used in scientific research, particularly in the study of acetylcholinesterase inhibitors and the development of new drugs for neurological disorders such as Alzheimer’s disease.

Properties

CAS No. |

141102-74-1 |

|---|---|

Molecular Formula |

C6H16FN2O2P |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine |

InChI |

InChI=1S/C6H16FN2O2P/c1-8(2)5-6-11-12(7,10)9(3)4/h5-6H2,1-4H3 |

InChI Key |

SQOVUABAJBECMK-UHFFFAOYSA-N |

SMILES |

CN(C)CCOP(=O)(N(C)C)F |

Canonical SMILES |

CN(C)CCOP(=O)(N(C)C)F |

Synonyms |

2-dimethylaminoethyl-(dimethylamido)fluorophosphate GV substance GV-phosphoramidofluoridate |

Origin of Product |

United States |

Preparation Methods

2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine can be synthesized by reacting dimethylamine with phosphorus oxyfluoride in the presence of an inert solvent such as benzene or toluene. The reaction produces the compound as a colorless liquid that is soluble in organic solvents but insoluble in water. Industrial production methods typically involve similar synthetic routes but may include additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter its functional groups, potentially leading to the formation of different amine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine has been used in various scientific research applications, including:

Chemistry: It serves as a model compound for studying the mechanisms of acetylcholinesterase inhibition.

Biology: Researchers use it to investigate the biochemical and physiological effects of organophosphate compounds.

Medicine: The compound is instrumental in developing new drugs for treating neurological disorders such as Alzheimer’s disease.

Industry: It is used in the synthesis of other chemical compounds and as a research tool in various industrial applications.

Mechanism of Action

The compound inhibits acetylcholinesterase by binding irreversibly to the enzyme’s active site. This prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The resulting increase in cholinergic activity can have both beneficial and harmful effects on the nervous system, depending on the dose and duration of exposure. The molecular targets and pathways involved include the cholinergic system and various signaling pathways associated with neurotransmitter regulation.

Comparison with Similar Compounds

2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine is unique due to its specific inhibitory action on acetylcholinesterase and its ability to bind irreversibly to the enzyme. Similar compounds include other organophosphate acetylcholinesterase inhibitors, such as:

Sarin: A highly toxic nerve agent with similar inhibitory effects on acetylcholinesterase.

Malathion: An organophosphate insecticide that also inhibits acetylcholinesterase but is less potent than sarin.

Parathion: Another organophosphate insecticide with similar properties but different toxicity levels.

These compounds share similar mechanisms of action but differ in their potency, toxicity, and specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.